2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride
CAS No.: 2044927-06-0
VCID: VC4843423
Molecular Formula: C9H21ClN2O
Molecular Weight: 208.73 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride is an organic compound classified as an aliphatic amine, notable for its morpholine ring structure which contributes to its biological activity. This compound is primarily utilized in scientific research and has potential applications in medicinal chemistry. The synthesis involves the reaction of 2-methyl-4-(morpholin-4-yl)butan-2-amine with hydrochloric acid, resulting in the formation of the dihydrochloride salt under controlled conditions to ensure stability and purity. Synthesis and Reaction MechanismThe synthesis of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride typically involves the following steps:
The compound can participate in various chemical reactions, including nucleophilic substitutions and complexation with biological targets, owing to its functional groups . Biological ActivityThe mechanism of action for 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride involves its interaction with specific enzymes and receptors, making it a subject of interest in pharmacological studies. The morpholine ring enhances its ability to modulate biological pathways, which is critical for drug development. ApplicationsThe primary applications of this compound include:
Safety and HandlingSafety data indicates that 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride poses certain hazards:
Precautionary measures should be taken when handling this compound, including wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation in workspaces . |
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CAS No. | 2044927-06-0 | ||||||||
Product Name | 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride | ||||||||
Molecular Formula | C9H21ClN2O | ||||||||
Molecular Weight | 208.73 g/mol | ||||||||
IUPAC Name | 2-methyl-4-morpholin-4-ylbutan-2-amine;hydrochloride | ||||||||
Standard InChI | InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H | ||||||||
Standard InChIKey | IBRFNUJPUMLORD-UHFFFAOYSA-N | ||||||||
SMILES | CC(C)(CCN1CCOCC1)N.Cl.Cl | ||||||||
Canonical SMILES | CC(C)(CCN1CCOCC1)N.Cl | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 156589221 | ||||||||
Last Modified | Aug 17 2023 |
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